3-methyl-2-(2-methylphenoxy)butanoic Acid

Description

Contextualization within Phenoxyalkanoic Acid Chemistry

3-methyl-2-(2-methylphenoxy)butanoic acid is a derivative of phenoxyalkanoic acid. This class of organic compounds is characterized by a carboxylic acid moiety linked to a benzene (B151609) ring through an ether bond. The foundational structure is phenoxyacetic acid, which consists of a phenyl group attached to a carboxylic acid via an ether linkage. wikipedia.org Variations in this basic structure, such as the addition of substituent groups to the aromatic ring or the alkanoic acid chain, give rise to a wide array of derivatives with diverse chemical and physical properties. nih.govencyclopedia.pub

Phenoxyalkanoic acids are recognized for their role as synthetic auxins, which are plant growth regulators. wikipedia.org This property has led to the extensive use of certain derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), as herbicides for the control of broadleaf weeds in agriculture. encyclopedia.pubwikipedia.org The biological activity of these compounds is intricately linked to their molecular structure, including the nature and position of substituents on the aromatic ring and the length of the alkanoic acid side chain. nih.gov

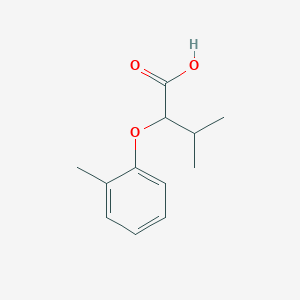

The specific structure of this compound includes a butanoic acid backbone, which is a four-carbon carboxylic acid. It features a methyl group at the third carbon of this chain and a 2-methylphenoxy group attached to the second carbon. The presence of a substituent on the second carbon of the butanoic acid chain introduces a chiral center, meaning the compound can exist as different stereoisomers (enantiomers). The biological activity of such chiral phenoxyalkanoic acids can be enantiomer-specific. dss.go.thoup.com

Interactive Table: Structural Comparison of Phenoxyalkanoic Acids

| Compound Name | Carboxylic Acid Chain | Substituents on Aromatic Ring | Substituents on Alkanoic Chain | Chirality |

| Phenoxyacetic Acid | Acetic Acid | None | None | No |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Acetic Acid | 2-Chloro, 4-Chloro | None | No |

| 4-chloro-2-methylphenoxyacetic acid (MCPA) | Acetic Acid | 4-Chloro, 2-Methyl | None | No |

| 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) | Butanoic Acid | 4-Chloro, 2-Methyl | None | No |

| This compound | Butanoic Acid | 2-Methyl | 3-Methyl | Yes |

Rationale for Advanced Academic Investigation of this compound

The academic investigation of this compound is driven by several key scientific considerations inherent to its molecular structure. The primary rationale lies in understanding the structure-activity relationships within the phenoxyalkanoic acid class. By systematically modifying the structure of known active compounds and evaluating the resulting changes in their properties, researchers can gain insights into the molecular mechanisms of their action.

The introduction of a methyl group at the 3-position of the butanoic acid chain, in conjunction with a 2-methylphenoxy group, presents a unique structural motif not commonly found in widely commercialized phenoxy herbicides. This specific substitution pattern warrants investigation to determine its influence on the compound's potential biological activity.

Furthermore, the chirality of this compound is a significant point of academic interest. Research on other chiral phenoxyalkanoic acids has demonstrated that the biological activity and environmental degradation can be enantioselective, with one enantiomer being more active or degrading at a different rate than the other. dss.go.thoup.com The study of the individual enantiomers of this compound could, therefore, provide valuable data on stereospecific interactions with biological targets.

Advanced research would likely focus on the synthesis of the individual enantiomers and the evaluation of their distinct physicochemical and biological properties. Such studies contribute to the fundamental understanding of how chirality influences the behavior of bioactive molecules.

Historical Development and Evolution of Related Research Areas

The field of phenoxyalkanoic acid chemistry has its roots in the early 20th century with the discovery of plant growth-regulating substances. A significant milestone was the synthesis and identification of the herbicidal properties of 2,4-D in the 1940s. researchgate.net This discovery ushered in a new era of chemical weed control and spurred extensive research into related compounds. wikipedia.orgresearchgate.net

Initial research focused on the synthesis of various chlorinated and methylated derivatives of phenoxyacetic acid, leading to the development of herbicides like MCPA and 2,4,5-T. wikipedia.org The primary goal of this early research was to enhance herbicidal efficacy and selectivity for different weed species.

In the latter half of the 20th century, research evolved to include the study of longer-chain phenoxyalkanoic acids, such as the phenoxypropionic and phenoxybutyric acids. This led to the commercialization of compounds like mecoprop (B166265) and MCPB. wikipedia.orgwikipedia.org The investigation of these longer-chain derivatives also brought the issue of chirality to the forefront, as compounds with a substituent on the alpha-carbon of the alkanoic acid chain were found to be chiral. wikipedia.orgdss.go.th

More recent research in this area has been driven by a deeper interest in the environmental fate and enantioselectivity of these compounds. dss.go.thacs.org The development of advanced analytical techniques has enabled researchers to study the behavior of individual enantiomers in soil and water, revealing complex degradation and transformation pathways. dss.go.th The academic exploration of novel structures like this compound represents a continuation of this trend, aiming to build upon the extensive body of knowledge established over decades of research in phenoxyalkanoic acid chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)15-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBJQRVERAVKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395690 | |

| Record name | 3-methyl-2-(2-methylphenoxy)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63403-13-4 | |

| Record name | 3-methyl-2-(2-methylphenoxy)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 2 2 Methylphenoxy Butanoic Acid

Retrosynthetic Analysis and Identification of Key Synthons

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For 3-methyl-2-(2-methylphenoxy)butanoic acid (1), two primary disconnections are considered logical and strategic.

The first and most apparent disconnection is at the ether C-O bond. This bond can be formed via nucleophilic substitution or cross-coupling reactions. This disconnection (Path A) reveals two key synthons: 2-methylphenol (2) and a 3-methylbutanoic acid derivative (3) functionalized with a leaving group at the α-position, such as a halide (e.g., bromine).

A second strategic disconnection can be made at the C2-C3 bond of the butanoic acid scaffold (Path B). This approach would build the carbon backbone itself and suggests synthons such as a 2-(2-methylphenoxy)acetic acid derivative (4) and an isopropyl synthon (5).

Figure 1: Retrosynthetic Analysis of this compound

Between these two approaches, Path A is often more synthetically accessible, relying on the robust and well-documented methods of ether formation. The key synthons identified are therefore 2-methylphenol and an α-halo-3-methylbutanoic acid or its ester equivalent.

Exploration of Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several forward synthetic strategies can be devised. Modern organic synthesis provides a toolkit of reactions that can be applied to construct the target molecule with high efficiency and control over stereochemistry.

The structure of this compound contains two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers. The control of this stereochemistry is a critical aspect of its synthesis.

One established method for achieving enantioselectivity is through the conjugate addition of a nucleophile to an α,β-unsaturated system. For instance, the enantioselective Michael addition of a phenylboronic acid to ethyl crotonate has been demonstrated to produce 3-phenylbutanoic esters with high enantiomeric purity. orgsyn.org A similar strategy could be employed here, where an organometallic isopropyl equivalent is added to a 2-(2-methylphenoxy)acrylate ester in the presence of a chiral catalyst.

Alternatively, if starting with a racemic or diastereomeric mixture of an α-halo-3-methylbutanoic acid derivative, a kinetic resolution could be employed during the etherification step with 2-methylphenol, using a chiral catalyst to selectively react with one enantiomer faster than the other.

The formation of the aryl ether bond is a pivotal step in the synthesis. While classical Williamson ether synthesis (reaction of a sodium phenoxide with an alkyl halide) is a viable option, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig etherification, offer a milder and more versatile alternative. frontiersin.orgnih.gov

This reaction would involve the coupling of 2-methylphenol with an ester of 2-bromo-3-methylbutanoic acid. The reaction is typically catalyzed by a palladium(0) complex, which is generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, and a specialized phosphine (B1218219) ligand. The choice of ligand is crucial for reaction efficiency.

Table 1: Proposed Conditions for Palladium-Catalyzed Etherification

| Parameter | Proposed Condition | Purpose |

| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos or RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | Cs₂CO₃ or K₃PO₄ | Activates the phenol (B47542) as a nucleophile. |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvent to facilitate the reaction. |

| Temperature | 80-110 °C | Provides the necessary thermal energy for the reaction to proceed. |

This method is known for its high functional group tolerance and its ability to form C-O bonds with sterically hindered partners. frontiersin.org

Carbometalation followed by carbonylation represents a powerful strategy for constructing carboxylic acid frameworks. google.com A potential route to this compound could begin with an ester of crotonic acid. wikipedia.org

In this approach, a suitable organometallic reagent derived from a (2-methylphenoxy)methane derivative would be added across the double bond of the crotonate ester (carbometalation). The resulting enolate could then be trapped. Alternatively, a different sequence could involve the hydroformylation of a suitably substituted propene derivative, followed by oxidation to the carboxylic acid. A process for preparing 2-ethyl-2-methylbutanoic acid involves the carbonylation of 3-methyl-2-pentene with carbon monoxide in the presence of a strong acid catalyst, followed by the addition of water. google.com This highlights the industrial potential of carbonylation reactions for synthesizing substituted butanoic acids.

Derivatization and Functionalization of the Butanoic Acid Scaffold

The carboxylic acid moiety of this compound is a prime site for derivatization, allowing for the generation of a library of analogs for various research purposes.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄), is a common method. organic-chemistry.org However, for sterically hindered carboxylic acids or with sensitive alcohols, milder methods are preferred. google.comgoogle.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under neutral conditions, which is particularly useful for complex molecules. organic-chemistry.orgrsc.org

Amidation: The formation of amides from the carboxylic acid provides another avenue for creating diverse analogs. This transformation typically requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Peptide coupling reagents are exceptionally efficient for this purpose. Common examples include carbodiimides like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. iris-biotech.deuni-kiel.de For particularly challenging or sterically hindered couplings, specialized protocols, such as the in-situ formation of acyl fluorides, can be highly effective. rsc.orgrsc.org

Table 2: Examples of Ester and Amide Analogs

| Derivative Type | Reagents | Product Structure |

| Methyl Ester | Methanol, H₂SO₄ | CH₃-O-C(=O)-CH(CH(CH₃)₂)-O-Ph(2-Me) |

| Benzyl Ester | Benzyl alcohol, DCC, DMAP | Ph-CH₂-O-C(=O)-CH(CH(CH₃)₂)-O-Ph(2-Me) |

| Anilide | Aniline, EDC, HOBt | Ph-NH-C(=O)-CH(CH(CH₃)₂)-O-Ph(2-Me) |

| Morpholine Amide | Morpholine, HATU, DIPEA | (C₄H₈NO)-C(=O)-CH(CH(CH₃)₂)-O-Ph(2-Me) |

Modifications of the Phenoxy Moiety

The phenoxy moiety of this compound is a primary target for chemical modification to alter the molecule's physical, chemical, and biological properties. The core structure is assembled via the Williamson ether synthesis, a robust and widely used method for forming ether linkages. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of phenoxybutanoic acids, this translates to the reaction of a substituted phenolate (B1203915) with an α-haloalkanoic acid ester, followed by hydrolysis.

The versatility of this synthesis allows for a wide array of modifications to the phenoxy group simply by selecting a appropriately substituted phenol as the starting material. For instance, introducing various functional groups onto the phenolic ring before the etherification step is a common strategy. The nature and position of these substituents can profoundly influence the final compound's characteristics.

Introduction of Halogenated and Alkyl Substituents on the Aromatic Ring

The introduction of halogen and alkyl groups onto the aromatic ring of phenoxyalkanoic acids is a key strategy, historically used to develop potent herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid) and MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid). wikipedia.orgmdpi.com These modifications can be achieved either by starting with a pre-substituted phenol or by direct modification of the phenoxyalkanoic acid scaffold.

Halogenation: Direct chlorination of a phenoxyacetic acid precursor can be accomplished using various chlorinating agents. A patented method describes the chlorination of phenoxyacetic acid in an aqueous solvent using chlorine gas in the presence of a catalyst, such as chromium chloride, to yield chlorinated derivatives. google.com This approach allows for the introduction of chlorine atoms at specific positions on the aromatic ring.

Alkylation: Alkyl groups are typically introduced using Friedel-Crafts alkylation reactions. byjus.com This electrophilic aromatic substitution involves reacting the aromatic ring (e.g., a phenol or phenoxyacetic acid) with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.com However, this method can be prone to issues like polyalkylation and carbocation rearrangements. libretexts.org A more controlled approach involves using a pre-alkylated phenol (like o-cresol (B1677501) for the target compound) in the initial Williamson ether synthesis.

The following table summarizes common halogenated and alkylated phenoxyalkanoic acids that serve as important analogues.

| Base Compound Name | Substituents on Phenoxy Ring | Resulting Compound (Common Name) | Primary Application |

|---|---|---|---|

| Phenoxyacetic Acid | 4-Chloro, 2-Methyl | MCPA | Herbicide |

| Phenoxypropionic Acid | 4-Chloro, 2-Methyl | MCPP (Mecoprop) | Herbicide |

| Phenoxybutanoic Acid | 4-Chloro, 2-Methyl | MCPB | Herbicide |

| Phenoxyacetic Acid | 2,4-Dichloro | 2,4-D | Herbicide |

Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound relies on fundamental organic reactions, with the Williamson ether synthesis being central to its assembly.

Mechanism of Williamson Ether Synthesis: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The process involves two main steps:

Deprotonation: The phenolic starting material (o-cresol) is treated with a strong base (e.g., sodium hydroxide, NaOH) to deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide anion.

Nucleophilic Attack: The resulting o-methylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide, such as ethyl 2-bromo-3-methylbutanoate. The attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry at the electrophilic carbon. byjus.commasterorganicchemistry.com This concerted step, where the C-O bond forms as the C-Br bond breaks, results in the formation of the ether linkage.

The SN2 pathway requires the use of sterically unhindered alkyl halides; primary and methyl halides give the best results. masterorganicchemistry.com The alkyl halide in this specific synthesis (an α-bromo ester) is secondary, which can sometimes lead to competing elimination reactions, although substitution is generally favored in this context. masterorganicchemistry.com

Mechanism of Friedel-Crafts Acylation/Alkylation: An alternative strategy to build the molecule involves attaching the butanoic acid side chain to a pre-formed aryl ether. For instance, reacting 2-methylphenyl methyl ether with butyrolactone or a derivative under Friedel-Crafts conditions. When γ-butyrolactone is used with a Lewis acid like AlCl₃, the lactone is activated, creating a potent electrophile. researchgate.netstackexchange.com The reaction can proceed via two pathways:

Acylation: The lactone opens to form an acylium ion intermediate which then attacks the aromatic ring.

Alkylation: The lactone-Lewis acid complex acts as an alkylating agent. stackexchange.com

Subsequent intramolecular acylation can lead to cyclic ketones if the conditions are right. stackexchange.com For the synthesis of the target acid, the reaction would be controlled to favor the formation of 4-(2-methylphenoxy)butanoic acid, which could then be further modified.

Green Chemistry Principles in the Synthesis of Phenoxybutanoic Acids

Traditional synthetic routes for phenoxyalkanoic acids often involve hazardous solvents, stoichiometric reagents, and significant waste generation. Applying the principles of green chemistry aims to mitigate these issues. chegg.com

Phase-Transfer Catalysis (PTC): A significant green improvement for the Williamson ether synthesis is the use of phase-transfer catalysis. jocpr.comcrdeepjournal.org This technique facilitates the transfer of the phenoxide anion from an aqueous phase (where it is generated with a simple base like NaOH) to an organic phase containing the alkyl halide. crdeepjournal.org Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bisulfate) carry the anion across the phase boundary, enabling the reaction to proceed without the need for expensive, hazardous, and anhydrous organic solvents like DMF or DMSO. jocpr.comjk-sci.com This approach reduces solvent waste, simplifies workup, and often allows for milder reaction conditions. crdeepjournal.org

Greener Solvents and Reaction Conditions: The selection of solvents is a key focus in green chemistry, as they constitute the bulk of waste in chemical processes. acs.orgscienceopen.com

Water: For reactions like the Williamson synthesis, using water as a solvent, often in conjunction with a surfactant or PTC, is a highly sustainable option. researchgate.netresearchgate.net

Alternative Solvents: Research is ongoing into the use of other green solvents such as ionic liquids, deep eutectic solvents, and supercritical CO₂ for ether synthesis. acs.orgiaph.in These can offer benefits in terms of recyclability and reduced toxicity.

Energy Efficiency: Employing microwave irradiation instead of conventional heating can dramatically reduce reaction times and energy consumption for the synthesis. chegg.com

The following table contrasts a traditional synthesis with a greener, PTC-based approach.

| Parameter | Traditional Williamson Synthesis | Green PTC Williamson Synthesis |

|---|---|---|

| Base | Strong, anhydrous bases (e.g., NaH) | Aqueous inorganic bases (e.g., NaOH, K₂CO₃) |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) | Biphasic system (e.g., Water-Toluene) or minimal solvent |

| Catalyst | None (stoichiometric base) | Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) |

| Conditions | Often requires elevated temperatures and anhydrous conditions | Often proceeds at lower temperatures; no need for anhydrous conditions |

| Waste Profile | High volume of hazardous organic solvent waste | Reduced organic solvent waste; easier separation and catalyst recycling |

By adopting these green chemistry principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally sustainable.

Structure Activity Relationship Sar and Molecular Design Principles for Phenoxybutanoic Acids

Conformational Analysis and Stereochemical Impact on Molecular Interactions

The biological activity of phenoxyalkanoic acids is often stereoselective, meaning that different stereoisomers of the same compound can have vastly different effects. This is particularly true for compounds with a chiral center, such as the alpha-carbon of the butanoic acid chain in 3-methyl-2-(2-methylphenoxy)butanoic acid. For the related 2-phenoxypropionic acids, it is well-established that only one enantiomer, typically the (R)-enantiomer, possesses significant herbicidal activity. dss.go.th This stereoselectivity arises from the specific interactions with target proteins in the plant, which are themselves chiral.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. unl.edumdpi.com For phenoxyacetic acid-derived herbicides, QSAR studies have been employed to predict their efficacy and potential environmental impact. mdpi.com These models often use descriptors such as molecular weight, lipophilicity (logP), and electronic parameters to build a mathematical relationship with a specific biological endpoint, like herbicidal activity.

Table 1: Key Physicochemical Descriptors in Herbicide QSAR

| Descriptor | Description | Relevance to Biological Efficacy |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences absorption, translocation, and metabolism. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Affects membrane permeability and movement within the plant. |

| pKa | The acid dissociation constant. | Determines the charge state of the molecule at different pH values, impacting uptake and interaction with targets. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Relates to membrane penetration and transport properties. |

| Hydrogen Bond Donors/Acceptors | The number of functional groups capable of donating or accepting hydrogen bonds. | Crucial for specific interactions with receptor binding sites. |

This table is generated based on general principles of QSAR in drug and herbicide discovery.

Pharmacophore Elucidation and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful tool in ligand-based drug design, where a three-dimensional arrangement of essential chemical features required for biological activity is identified. nih.gov For auxin-like herbicides, the common structural features include an aromatic ring and an anionic moiety (the carboxylic acid group) separated by a specific distance. oup.comresearchgate.net This arrangement allows these synthetic molecules to mimic natural auxin and bind to its receptors, such as the F-box protein TIR1. nih.gov

The design of novel phenoxybutanoic acids like this compound can be guided by these pharmacophore models. The methyl groups on both the phenoxy ring and the butanoic acid chain would be considered as specific features within the model, potentially occupying hydrophobic pockets in the receptor binding site. By mapping the structure of this compound onto an established auxin pharmacophore, its potential for biological activity can be assessed. Ligand-based strategies often involve synthesizing and testing a series of analogs to refine the pharmacophore model and improve biological efficacy. researcher.life

Role of the Phenoxy Bridge and its Substituents in Receptor Recognition

The phenoxy bridge is a critical structural element in this class of compounds, linking the aromatic ring to the butanoic acid side chain. The substituents on the phenoxy ring have a profound impact on the molecule's interaction with its biological target. The position and nature of these substituents can alter the electronic properties of the ring and introduce steric effects that influence binding affinity.

In this compound, the methyl group at the 2-position of the phenoxy ring is of particular importance. Studies on related phenoxyacetic acid derivatives have shown that the number and position of substituents like chlorine or methyl groups can significantly alter their biological activity and toxicity. mdpi.commdpi.com The 2-methyl group can influence the orientation of the phenoxy ring relative to the butanoic acid chain, which in turn affects how the molecule fits into the binding pocket of its receptor. This substitution can also impact the metabolic stability of the compound.

Influence of Butanoic Acid Chain Substitutions on Bioavailability and Metabolism

Substitutions on the butanoic acid chain, particularly at the alpha-carbon (the carbon adjacent to the carboxylic acid), have a significant effect on the bioavailability and metabolism of phenoxyalkanoic acids. The methyl group at the 3-position of the butanoic acid chain in the target compound is a key structural feature.

The metabolism of phenoxyalkanoic acid herbicides in plants typically occurs in three phases: modification, conjugation, and compartmentalization. ucanr.eduunl.edu Phase I reactions often involve oxidation, reduction, or hydrolysis. ucanr.edu For some phenoxybutanoic acids, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), metabolism can lead to bioactivation, where the initial compound is converted into a more phytotoxic substance. ucanr.edunih.gov The substitution pattern on the butanoic acid chain can influence the rate and pathway of these metabolic processes. For instance, an enzyme from Arabidopsis, AtGH3.15, has been shown to have a preference for longer-chain phenoxyalkanoic acids and can be influenced by substitutions on the aromatic ring. nih.gov The presence of a methyl group at the 3-position of the butanoic acid chain would likely modulate its recognition and processing by metabolic enzymes in plants.

Chemoinformatics and Virtual Screening Approaches in Lead Discovery

Cheminformatics and virtual screening are indispensable tools in modern agrochemical discovery, enabling the rapid and cost-effective identification of promising lead compounds. researchgate.netnih.govoup.com These computational methods allow researchers to screen vast libraries of virtual compounds against a biological target to identify those with the highest predicted binding affinity and desired physicochemical properties. oup.comresearchgate.net

In the context of discovering novel phenoxybutanoic acid derivatives, virtual screening can be used to explore a wide range of substitution patterns on both the phenoxy ring and the butanoic acid chain. mdpi.com By using a validated 3D model of the target receptor, such as an auxin receptor protein, millions of virtual compounds can be docked into the binding site and scored based on their predicted interactions. nih.gov This approach can prioritize a smaller, more manageable set of compounds for synthesis and biological testing, significantly accelerating the discovery pipeline. ucanr.edu The design of compounds like this compound could be the result of such a computational lead discovery process, where the specific combination of methyl groups was identified as potentially conferring desirable activity and selectivity.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule. jocpr.com For 3-methyl-2-(2-methylphenoxy)butanoic acid, these calculations reveal the distribution of electrons, which is key to its reactivity.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.net For this compound, the MEP would indicate negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid and the ether linkage, highlighting these areas as likely sites for electrophilic attack. researchgate.net Positive potential (blue regions) would be expected around the acidic proton of the carboxyl group.

Table 1: Calculated Electronic Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.3 eV | Chemical reactivity, stability |

Note: Values are estimations based on theoretical calculations for structurally similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are used to explore the conformational flexibility of a molecule over time. nih.gov For this compound, the key areas of flexibility are the rotation around the ether linkage (C-O-C bond) and the single bonds within the butanoic acid chain.

MD simulations can map the potential energy surface, revealing the most stable, low-energy conformations. researchgate.net It is expected that the molecule would exhibit several stable conformers. A study on the structurally related 3-methyl-2-(phenylamino)benzoic acid highlighted that conformational flexibility is a key factor in its physical properties. rsc.org For this compound, the dihedral angle between the phenyl ring and the butanoic acid group would be a critical parameter, likely showing significant variation in the dynamic state. These simulations help understand how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, typically a protein. jbcpm.com While specific docking studies for this compound are not widely published, its structural similarity to certain anti-inflammatory drugs suggests potential targets. For instance, cyclooxygenase (COX) enzymes are common targets for phenoxy-acid derivatives. nih.gov

A typical docking study would involve:

Obtaining the 3D crystal structure of the target protein (e.g., COX-1 or COX-2) from a database like the Protein Data Bank.

Placing the 3D structure of this compound into the active site of the enzyme.

Using a scoring function to calculate the binding affinity (e.g., in kcal/mol) and predict the most favorable binding pose.

The analysis would focus on intermolecular interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues (like Arginine or Serine) in the active site, as well as hydrophobic interactions between the aromatic rings and nonpolar residues. researchgate.net

Table 2: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| COX-1 | -7.8 | Arg120, Tyr355 |

Note: These are illustrative results based on the docking of similar compounds. nih.govresearchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict spectroscopic data, which is essential for chemical identification. Machine learning and DFT are now widely used for the rapid prediction of spectra. aalto.firesearchgate.net

NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated. For this compound, distinct signals would be predicted for the aromatic protons, the methyl groups, the methine proton, and the acidic proton. The predicted spectrum for the related 2-methylpropanoic acid shows a characteristic septet for the CH proton and a doublet for the methyl groups. docbrown.info

IR Spectroscopy: DFT calculations can predict vibrational frequencies. Key predicted peaks for this molecule would include a strong C=O stretching vibration from the carboxylic acid (~1700-1725 cm-1), a broad O-H stretch (~2500-3300 cm-1), and C-O stretching from the ether linkage (~1200-1250 cm-1). nist.govchemicalbook.com

Table 3: Predicted 1H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Splitting Pattern |

|---|---|---|

| Carboxylic acid (-COOH) | 10.0 - 12.0 | Singlet |

| Aromatic (phenyl) | 6.8 - 7.4 | Multiplets |

| CH-O (on butanoic acid) | 4.5 - 4.8 | Doublet |

| CH (on butanoic acid) | 2.5 - 2.8 | Multiplet |

| Aromatic CH3 | 2.2 - 2.4 | Singlet |

Note: Values are estimated based on standard chemical shift tables and data from similar compounds. docbrown.infohmdb.ca

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

In silico ADMET prediction is a critical step in early-stage drug discovery to forecast the pharmacokinetic properties of a compound. nih.govnih.gov These models use the chemical structure to predict properties that influence a compound's behavior in the body. researchgate.netsemanticscholar.org

For this compound, key ADMET parameters can be estimated. Lipinski's Rule of Five is a common guideline to evaluate drug-likeness. Other important predictions include aqueous solubility, blood-brain barrier (BBB) permeability, and potential for hepatotoxicity. mdpi.com

Table 4: Predicted ADMET Properties

| Property | Predicted Value | Compliance/Interpretation |

|---|---|---|

| Molecular Weight | 208.25 g/mol | Complies with Rule of Five (< 500) |

| LogP (Lipophilicity) | ~3.2 | Complies with Rule of Five (< 5) |

| Hydrogen Bond Donors | 1 | Complies with Rule of Five (< 5) |

| Hydrogen Bond Acceptors | 3 | Complies with Rule of Five (< 10) |

| Blood-Brain Barrier (BBB) | Low Penetration | Less likely to cause CNS side effects |

| Aqueous Solubility | Low | May require formulation for bioavailability |

| CYP2D6 Inhibition | Likely inhibitor | Potential for drug-drug interactions |

Note: These predictions are generated by computational models and require experimental validation. mdpi.com

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT is a powerful tool for investigating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. mdpi.comresearchgate.net A plausible synthetic route for this compound is the Ullmann condensation, which involves the coupling of a phenol (B47542) with an aryl halide. A similar synthesis has been reported for 3-methyl-2-(4-methylphenoxy)benzoic acid. nih.gov

Using DFT, one could model the reaction between 2-bromo-3-methylbutanoic acid and 2-methylphenol. The calculations would:

Identify the structures of the transition states for the key bond-forming steps.

Calculate the activation energy barriers for different potential pathways. researchgate.net

This analysis would provide a deep understanding of the reaction's feasibility, selectivity, and the role of catalysts, guiding the optimization of synthetic conditions. mdpi.com

Biological and Biochemical Research Applications of Phenoxybutanoic Acids

Investigation of Receptor Binding Profiles

There is no published research on the binding affinity or modulatory effects of 3-methyl-2-(2-methylphenoxy)butanoic acid on nuclear hormone receptors, peroxisome proliferator-activated receptors, or cannabinoid receptors.

Nuclear Hormone Receptor Modulation, e.g., Estrogen Receptors

No studies were found that investigated the interaction of this compound with estrogen receptors (ERα or ERβ).

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Interactions

There is no available data on the binding or activation of PPARγ by this compound.

Cannabinoid Receptor Interactions

No research has been published detailing any interaction between this compound and cannabinoid receptors (CB1 or CB2).

Enzyme Modulation and Inhibition Kinetics

Scientific literature lacks any studies concerning the effects of this compound on enzyme activity, including any potential inhibitory or modulatory effects. Consequently, no data on its inhibition kinetics is available.

Elucidation of Molecular Mechanisms of Action in Biological Systems

Given the absence of primary research on its biological activity, the molecular mechanisms of action for this compound remain unelucidated.

Modulation of Signal Transduction Pathways

There are no studies available that describe how this compound might modulate any intracellular signal transduction pathways.

Interaction with Transcriptional Regulation Processes

The interaction of phenoxybutanoic acids with transcriptional regulation processes is an area of growing research interest, largely focusing on their role as modulators of nuclear receptors. While direct studies on this compound are limited, research on structurally related compounds, particularly other phenoxyalkanoic acids and phenylbutyrates, provides significant insight into potential mechanisms. A primary target of these compounds appears to be the Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation. nih.govyoutube.com

PPARs function by forming a heterodimer with the retinoid X receptor (RXR) after ligand activation. youtube.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby upregulating or downregulating their transcription. youtube.com The PPAR family consists of three isoforms: PPARα, PPARγ, and PPARβ/δ.

Compounds structurally similar to this compound have been shown to act as agonists for these receptors. For instance, phenylbutyrate can activate both PPAR-α and PPAR-γ. nih.gov Its activity as a PPAR-γ agonist has been linked to the induction of apoptosis and lipid accumulation in cancer cells. nih.gov Furthermore, other natural propenoic acid derivatives have demonstrated the ability to activate PPARs, with some showing specificity for the PPARβ/δ isoform. nih.gov This activation was shown to inhibit the proliferation of human epithelial carcinoma cells. nih.gov The modulation of these transcription factors suggests that phenoxybutanoic acids could influence a wide array of genetic programs, impacting metabolic and proliferative cellular states. nih.govnih.gov

The mechanism of transcriptional control is complex and involves multiple steps, from chromatin remodeling to the recruitment of co-activators or co-pressors. youtube.comnih.gov The binding of a ligand like a phenoxybutanoic acid derivative to a PPAR is thought to induce a conformational change that facilitates the dissociation of co-pressors and the recruitment of co-activators, which often possess histone acetyltransferase activity, leading to a more open chromatin structure and enhanced gene expression. youtube.com

Table 1: Effects of Structurally Related Compounds on PPAR Activation

| Compound/Class | PPAR Isoform(s) Activated | Observed Biological Outcome | Reference |

| Phenylbutyrate | PPAR-α, PPAR-γ | Induction of apoptosis and lipid accumulation; differentiation. | nih.gov |

| 4'-Geranyloxyferulic acid | PPARβ/δ | Inhibition of cell proliferation in an epithelial carcinoma cell line. | nih.gov |

| Bezafibrate | PPAR-α, PPAR-γ, PPARβ/δ (Pan-agonist) | Broad effects on lipid metabolism and insulin (B600854) sensitivity. | youtube.com |

| Phenolic Compounds | General PPAR modulation | Anti-inflammatory effects, regulation of metabolic pathways. | nih.gov |

Cellular Pathway Perturbation Analysis (e.g., inflammatory pathways)

Phenoxybutanoic acids and their analogues are emerging as significant modulators of key cellular signaling pathways, particularly those involved in inflammation. Chronic inflammation is a mediating factor in a host of diseases, and targeting the signaling cascades that control it is a major therapeutic strategy. nih.gov Phenolic compounds, the broader class to which phenoxybutanoic acids belong, are known to exert anti-inflammatory effects by modulating various signaling pathways beyond their antioxidant capacity. nih.gov

Key inflammatory pathways potentially perturbed by these compounds include:

Nuclear Factor-kappa B (NF-κB) Pathway: This is a central pathway in regulating immune and inflammatory responses. Phenolic compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family (including ERK, JNK, and p38) is crucial for transducing extracellular signals into cellular responses, including inflammation. Evidence suggests that compounds like 4-Phenylbutyric acid (4-PBA) can suppress inflammatory responses by modulating the ERK1/2 signaling pathway. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: As discussed previously, PPARs have significant anti-inflammatory activities. youtube.comnih.gov Activation of PPAR-γ, for example, can inhibit the production of inflammatory mediators.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and inflammation. Modulation of this pathway is another mechanism through which phenolic compounds may exert their effects. nih.gov

A study on 4-Phenylbutyric acid (4-PBA), a chemical chaperone with structural similarities to the phenoxybutanoic acid class, demonstrated its ability to suppress the recruitment of neutrophils, which are key cells in the acute inflammatory response. nih.gov 4-PBA was found to inhibit the transmigration of neutrophils through the endothelium and reduce the release of pro-inflammatory mediators from both neutrophils and endothelial cells. nih.gov This anti-inflammatory action was linked to the inhibition of the IRE-1α/ERK1/2 signaling pathway, highlighting a specific mechanism of pathway perturbation. nih.gov

Table 2: Key Inflammatory Pathways Potentially Modulated by Phenoxybutanoic Acids

| Pathway | Key Proteins | Potential Effect of Modulation | Reference |

| NF-κB Signaling | NF-κB, IκBα | Inhibition leads to decreased expression of pro-inflammatory cytokines. | nih.gov |

| MAPK Signaling | ERK1/2, JNK, p38 | Inhibition of ERK1/2 can suppress neutrophil recruitment and activation. | nih.gov |

| PPAR Signaling | PPAR-α, PPAR-γ | Activation leads to anti-inflammatory gene expression. | youtube.comnih.gov |

| PI3K/Akt Signaling | PI3K, Akt | Modulation can affect cell survival and inflammatory responses. | nih.gov |

Proteomic and Metabolomic Profiling in Response to Compound Exposure

Direct proteomic and metabolomic studies profiling the specific cellular response to this compound have not been extensively reported in the literature. However, these "omics" technologies represent powerful, unbiased approaches to elucidate the compound's mechanism of action, identify biomarkers of exposure and effect, and understand its impact on cellular physiology.

Proteomics is the large-scale study of proteins. In the context of compound exposure, it can reveal changes in protein expression, post-translational modifications, and protein-protein interactions. By comparing the proteome of treated cells versus control cells, researchers can identify which proteins and, by extension, which cellular pathways are affected.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. It provides a snapshot of the physiology of the cell. Exposure to a xenobiotic like this compound can cause significant shifts in the metabolome. For instance, alterations in metabolites related to branched-chain amino acid metabolism, such as 3-methyl-2-oxovaleric acid, are associated with certain metabolic disorders and can act as neurotoxins at high concentrations. hmdb.ca Analysis of such metabolites following compound exposure could reveal disruptions in energy metabolism or amino acid catabolism. hmdb.camedchemexpress.com

The application of these techniques would involve treating a relevant biological system (e.g., cell culture, organoid, or model organism) with the compound and analyzing the resulting changes. The data generated can be used to build a comprehensive picture of the compound's biological activity, from upstream pathway perturbations to downstream metabolic consequences.

Table 3: Application of Omics Technologies to Study this compound

| Technology | Methodology | Potential Information Gained |

| Proteomics | 2D-Gel Electrophoresis, Mass Spectrometry (LC-MS/MS) | Identification of differentially expressed proteins; insight into affected pathways (e.g., inflammation, apoptosis). |

| Analysis of post-translational modifications indicating changes in protein activity. | ||

| Metabolomics | Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) | Identification of altered endogenous metabolites (e.g., amino acids, lipids, organic acids). |

| Elucidation of disrupted metabolic pathways (e.g., TCA cycle, fatty acid oxidation, amino acid metabolism). |

Biosynthetic and Catabolic Pathways in Microorganisms and Plants

As this compound is a synthetic compound, it does not have a natural biosynthetic pathway. However, its structural components, a phenoxy group and a methylated butanoic acid side chain, are related to naturally occurring molecules and synthetic compounds like herbicides, whose degradation pathways have been studied. The focus, therefore, is on its potential catabolism (degradation) by microorganisms and plants.

The microbial degradation of phenoxyalkanoic acid herbicides, such as 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), provides a relevant model for the potential catabolism of this compound. nih.gov These degradation processes are crucial for bioremediation and understanding the environmental fate of such chemicals. The catabolic pathway typically proceeds in several key steps:

Side Chain Degradation: For phenoxybutyric acids like MCPB, the initial step in many organisms is the β-oxidation of the butanoic acid side chain to form a phenoxyacetic acid derivative.

Ether Bond Cleavage: The central and most critical step is the cleavage of the ether linkage that connects the aromatic ring to the aliphatic side chain. This is often accomplished by specific dioxygenase enzymes, yielding a phenol (B47542) (in this case, 2-methylphenol) and an aliphatic acid.

Aromatic Ring Cleavage: The resulting phenolic compound is typically hydroxylated further by a monooxygenase to form a catechol or a substituted catechol. This dihydroxylated aromatic is then susceptible to ring cleavage by other dioxygenases, leading to the formation of linear intermediates that can enter central metabolic pathways like the Krebs cycle.

Aliphatic Chain Degradation: The butanoic acid derivative released after ether cleavage would be degraded through standard fatty acid oxidation pathways.

The biosynthesis of the building blocks of this molecule, such as 2-methyl-butyric acid, is known in bacteria. It can be produced via fermentation from precursors like 2-keto-3-methyl-valerate, which is an intermediate in the biosynthesis of L-isoleucine. google.com Similarly, 3-methylbutanoic acid can be synthesized in microorganisms from alpha-keto isocaproate. researchgate.net While these are biosynthetic pathways for the components, the assembly of the final synthetic molecule does not occur in nature.

Table 4: Hypothetical Catabolic Pathway for this compound in Microorganisms

| Step | Reaction Type | Substrate | Key Products |

| 1 | Ether Cleavage | This compound | 2-Methylphenol and 3-methyl-2-hydroxybutanoic acid |

| 2 | Aromatic Hydroxylation | 2-Methylphenol | 3-Methylcatechol |

| 3 | Aromatic Ring Fission | 3-Methylcatechol | Aliphatic keto-acids (e.g., 2-hydroxy-6-oxohepta-2,4-dienoate) |

| 4 | Aliphatic Degradation | Intermediates from ring fission | Acetyl-CoA, Pyruvate |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatography is fundamental to separating 3-methyl-2-(2-methylphenoxy)butanoic acid from impurities and its various isomers. Due to its chemical nature as a phenoxy acid, methods are often adapted from those used for related compounds like phenoxy acid herbicides. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenoxy acids due to its versatility and the fact that derivatization is often not required, unlike in gas chromatography. semanticscholar.org The development of a robust HPLC method is crucial for determining the purity of this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. semanticscholar.org The retention of phenoxy acids in RP-HPLC is significantly influenced by the pH of the mobile phase and its organic solvent composition. semanticscholar.org For acidic compounds like this compound, the mobile phase is typically buffered to a pH below the compound's pKa to ensure it is in its non-ionized form, which enhances retention on non-polar stationary phases like C18. semanticscholar.orgdss.go.th

A typical method involves a C18 column and a mobile phase consisting of an acetonitrile (B52724) and water gradient. dss.go.th To control the acidity, a buffer such as phosphate (B84403) or an additive like formic or acetic acid is used. semanticscholar.orgsielc.com Detection is commonly performed using a UV detector, as the phenoxy group provides a suitable chromophore. helixchrom.com

Table 1: Example HPLC Method Parameters for Analysis of a Related Phenoxy Acid

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., 150 x 2.1 mm, 5 µm) | dss.go.th |

| Mobile Phase | A: Water with 5 mmol/L dibutylamine (B89481) acetate (B1210297) (DBA) B: Acetonitrile | dss.go.th |

| Gradient | Linear gradient from 30% B to 85% B over 15 minutes | dss.go.th |

| Flow Rate | 0.2 mL/min | dss.go.th |

| Detector | UV or Diode Array Detector (DAD) | dss.go.th |

| Column Temp. | Ambient or controlled (e.g., ±5 °C) | researchgate.net |

Method validation would include assessing linearity, precision (repeatability and intermediate precision), accuracy, and robustness to ensure the method is reliable for its intended purpose. researchgate.net

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, carboxylic acids like this compound have low volatility and high polarity, making them unsuitable for direct GC analysis. scielo.br Therefore, a derivatization step is necessary to convert the carboxylic acid group into a more volatile and less polar ester. scielo.brlu.se

A common derivatization method is methyl esterification, which can be achieved using reagents like boron trifluoride (BF3) in methanol. nih.gov This method is effective for the complete esterification of free fatty acids. nih.gov Another approach is pentafluorobenzylation, using pentafluorobenzyl bromide (PFBBr) as the derivatization reagent, which creates derivatives that are highly sensitive to electron capture detection (ECD). nih.gov

Once derivatized, the resulting ester can be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. lu.se Detection can be accomplished with a Flame Ionization Detector (FID) or, for greater selectivity and structural information, a Mass Spectrometer (MS). lu.se

Table 2: Example GC Method Parameters for Analysis of a Derivatized Acidic Herbicide

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | In-situ methylation with dimethyl sulfate (B86663) or esterification with BF3/methanol. | scielo.brnih.gov |

| Column | DB-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness) | lu.se |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | scielo.brlu.se |

| Injector | Splitless mode, 250 °C | scielo.br |

| Oven Program | Initial temp 65 °C, hold 1 min, ramp at 20 °C/min to 250 °C, hold 4 min | scielo.br |

| Detector | Mass Spectrometer (MS) | scielo.br |

The successful application of this method allows for the sensitive detection and quantification of the target analyte in various matrices. nih.gov

The carbon atom at position 2 of the butanoic acid chain in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical. Chiral chromatography is the definitive method for this purpose.

This separation can be achieved using either chiral HPLC or chiral GC. In chiral HPLC, a chiral stationary phase (CSP) is used to differentiate between the two enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating the enantiomers of various phenoxypropionic acids, a class of compounds structurally related to the target analyte. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Alternatively, chiral GC can be employed. This may involve the use of a chiral capillary column or the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. Both ¹H and ¹³C NMR would be used to confirm the identity and structure of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The aromatic protons on the 2-methylphenoxy group would appear in the aromatic region (typically δ 6.8-7.5 ppm). The methyl group on the aromatic ring would produce a singlet around δ 2.2-2.4 ppm. The proton at the chiral center (C2 of the butanoic acid chain) would likely be a doublet, split by the adjacent proton on C3. The isopropyl group's methyl protons would appear as a doublet, while its single CH proton would be a multiplet. docbrown.info The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm), though its position can be variable. docbrown.info

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| COOH | > 10 | broad singlet | 1H |

| Ar-H (phenoxy) | 6.8 - 7.5 | multiplet | 4H |

| O-CH (C2) | ~ 4.5 - 4.8 | doublet | 1H |

| CH (C3) | ~ 2.5 - 2.8 | multiplet | 1H |

| Ar-CH₃ | ~ 2.2 - 2.4 | singlet | 3H |

¹³C NMR spectroscopy would complement the ¹H NMR data by showing distinct signals for each carbon atom, including the carbonyl carbon (δ > 170 ppm), the aromatic carbons, and the aliphatic carbons of the butanoic acid chain.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a highly sensitive and selective analytical tool. nih.gov

For this compound (C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol ), in an LC-MS analysis using electrospray ionization (ESI) in negative mode, a strong signal for the deprotonated molecule [M-H]⁻ would be expected at an m/z of 207. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 209. dss.go.th

Under electron ionization (EI) in GC-MS (following derivatization), the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Cleavage of the ether bond: This would lead to the formation of an ion corresponding to the 2-methylphenoxyl group (m/z 107) or the protonated 2-methylphenol (m/z 108).

Loss of the carboxyl group: Fragmentation involving the loss of COOH (45 Da) or, from an ester derivative, the corresponding ester group.

Fragmentation of the side chain: Cleavage of the isopropyl group is also a probable fragmentation pathway.

Table 4: Predicted Major Mass Fragments (EI) for a Methyl Ester Derivative

| m/z | Proposed Fragment Identity |

|---|---|

| 222 | [M]⁺ (Methyl ester molecular ion) |

| 107 | [C₇H₇O]⁺ (2-methylphenoxyl fragment) |

| 71 | [C₄H₇O]⁺ (Fragment from the butanoate chain) |

The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the parent molecule and its fragments. docbrown.info

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

For the analysis of this compound in complex samples such as environmental or biological matrices, hyphenated techniques that couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry are indispensable. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for the analysis of this compound. researchgate.netresearchgate.net Given its carboxylic acid functional group, reverse-phase liquid chromatography would be a common approach, likely using a C18 or similar stationary phase. The mobile phase would typically consist of an aqueous solution with an organic modifier like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to ensure the analyte is in its protonated form for better retention and ionization. lcms.cznih.gov

Detection by mass spectrometry, particularly with an electrospray ionization (ESI) source, would be effective. In negative ion mode, the deprotonated molecule [M-H]⁻ would be readily formed. For enhanced selectivity and quantification, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the precursor ion [M-H]⁻ is isolated and then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for quantitative analysis. nih.govunimi.it

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it would require derivatization of the carboxylic acid group to increase the volatility of the analyte. nist.govnist.govhmdb.ca Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester, or diazomethane (B1218177) to form a methyl ester. nist.gov The derivatized compound can then be separated on a non-polar or medium-polarity capillary column. Electron ionization (EI) is a common ionization technique in GC-MS, which would produce a characteristic fragmentation pattern for the derivatized molecule, allowing for structural confirmation and quantification. nist.gov

Table 2: Comparison of LC-MS and GC-MS for the Analysis of this compound

| Parameter | LC-MS | GC-MS |

| Sample Preparation | Minimal, direct injection often possible | Derivatization required |

| Ionization Source | ESI, APCI | EI, CI |

| Typical Ion | [M-H]⁻ or [M+H]⁺ | Molecular ion and fragments of derivative |

| Selectivity | High with MS/MS (MRM) | High with selected ion monitoring (SIM) |

| Sensitivity | High (sub-µg/L levels achievable) lcms.cz | High, dependent on derivatization efficiency |

| Application | Well-suited for polar and non-volatile compounds | Suitable for volatile and semi-volatile compounds |

Isotope Labeling Strategies for Metabolic Tracing and Quantification

Isotope labeling is a powerful methodology for tracing the metabolic fate of a compound within a biological system and for accurate quantification through isotope dilution mass spectrometry. nih.govnih.gov

In metabolic tracing , this compound can be synthesized with one or more stable isotopes, such as Carbon-13 (¹³C), Deuterium (²H), or Oxygen-18 (¹⁸O). nih.govarxiv.org For example, ¹³C atoms could be incorporated into the butanoic acid backbone or the methyl groups. When this labeled compound is introduced into a biological system (e.g., cell culture, animal model), its metabolic products will also contain the isotopic label. By using mass spectrometry to detect the mass shift corresponding to the incorporated isotopes, the metabolic pathways involving the compound can be elucidated. nih.govnih.gov This allows researchers to identify downstream metabolites and understand how the compound is processed and transformed by the organism. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for accurate quantification. In this technique, a known amount of an isotopically labeled version of this compound (e.g., with several ²H or ¹³C atoms) is added to the sample as an internal standard. The labeled and unlabeled (native) forms of the compound are chemically identical and thus behave identically during sample extraction, cleanup, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, a highly accurate and precise concentration of the compound in the original sample can be determined, correcting for any sample loss during processing. nih.gov

Table 3: Common Isotopes Used in Labeling Strategies

| Isotope | Natural Abundance (%) | Use in Labeling |

| ¹³C | ~1.1% | Tracing carbon backbone metabolism |

| ²H (D) | ~0.015% | Tracing metabolic pathways, can have kinetic isotope effects |

| ¹⁵N | ~0.37% | Not applicable for this compound |

| ¹⁸O | ~0.2% | Can be used to label the carboxylic acid group |

Environmental and Ecological Research Perspectives on Phenoxybutanoic Acids

Environmental Fate and Degradation Pathways in Soil and Water Systems

The environmental behavior of phenoxyalkanoic acids is governed by a combination of physical, chemical, and biological processes. researchgate.net In soil, these compounds are subject to degradation, which can occur through chemical reactions with soil components or, more significantly, through microbial action. researchgate.net The rate of degradation is influenced by factors such as soil type, pH, temperature, and moisture content. plos.org For instance, the degradation of the related herbicide metsulfuron-methyl (B1676535) is faster in non-sterile soil compared to sterile soil, highlighting the critical role of microorganisms. plos.org

Phenoxyalkanoic acids are generally considered to have low to moderate persistence in the soil environment. researchgate.net The primary degradation pathway for many phenoxyalkanoic acids involves the cleavage of the ether bond or the side chain. For example, MCPB can be degraded to MCPA. researchgate.net The degradation of these compounds is often more rapid in topsoil compared to subsoil, likely due to higher microbial activity in the upper soil layers. researchgate.net

In aquatic systems, the fate of phenoxybutanoic acids is influenced by their water solubility and potential for hydrolysis and photolysis. However, microbial degradation remains a key process. acs.org Studies on related compounds like MCPP have shown that enantiomerization can occur in lake and river water, a process mediated by biological activity. acs.org This highlights that the aquatic environment can host biotic processes that alter the chemical nature of these compounds. acs.org

Table 1: General Degradation Characteristics of Related Phenoxyalkanoic Acids

| Compound | Typical Half-life in Soil | Primary Degradation Mechanism | Key Influencing Factors |

| MCPA | < 7 days to several weeks researchgate.netresearchgate.net | Microbial degradation nih.gov | Soil moisture, temperature, microbial population researchgate.net |

| MCPB | ~6 days researchgate.net | Microbial degradation, often involving β-oxidation to MCPA researchgate.net | Soil moisture, microbial activity researchgate.net |

| Mecoprop (B166265) (MCPP) | ~8 days to several weeks researchgate.net | Microbial degradation acs.org | Soil depth, temperature researchgate.net |

Note: The data in this table is for related phenoxyalkanoic acids and is intended to provide a general perspective. The degradation of "3-methyl-2-(2-methylphenoxy)butanoic acid" may vary based on its specific molecular structure.

Biotransformation by Microbial Communities

Microbial communities in soil and water are the primary drivers of the biotransformation of phenoxyalkanoic acids. nih.gov A variety of bacteria capable of degrading these herbicides have been isolated from both contaminated and pristine environments. researchgate.net These microorganisms can utilize the herbicides as a source of carbon and energy, leading to their mineralization. nih.gov

The biotransformation process often begins with the cleavage of the ether linkage or the aliphatic side chain. For phenoxyacetic acids like MCPA, the initial step can be the removal of the acetic acid side chain. google.com In the case of phenoxybutyric acids like MCPB, β-oxidation of the butyric acid side chain to form the corresponding phenoxyacetic acid is a known biotransformation pathway. researchgate.net

Specific bacterial strains have been identified that are highly efficient at degrading certain phenoxyalkanoic acids. For instance, Stenotrophomonas maltophilia has been shown to degrade mecoprop, MCPA, and MCPB. nih.gov The genetic basis for this degradation is also an area of active research, with specific genes, such as the tfdA gene, being implicated in the initial degradation step of MCPA. google.com The presence and activity of these microbial communities and their specific enzymes are therefore critical in determining the persistence of phenoxybutanoic acids in the environment. nih.govgoogle.com

Persistence, Mobility, and Bioaccumulation Potential

The persistence of a chemical in the environment is a key factor in its potential to cause long-term effects. For phenoxyalkanoic acids, persistence is largely determined by the rate of microbial degradation. researchgate.net While many of these compounds are considered to be of low to moderate persistence, environmental conditions can significantly alter their half-life. researchgate.netacs.org For example, in air-dried soils, the degradation of MCPA, MCPB, and mecoprop is minimal. researchgate.net

The mobility of phenoxybutanoic acids in soil is influenced by their adsorption to soil particles. researchgate.netmdpi.com Adsorption is generally low for phenoxyalkanoic acids, which means they have the potential to leach through the soil profile and reach groundwater. researchgate.netresearchgate.net The extent of adsorption is correlated with the organic matter content of the soil and is inversely related to soil pH. researchgate.netmdpi.com Due to their acidic nature, these compounds are predominantly found in their anionic form in most soils, which contributes to their mobility. researchgate.net

Bioaccumulation is the process by which a chemical concentrates in an organism. For phenoxyalkanoic acids, the potential for bioaccumulation is generally considered to be low. wikipedia.org This is attributed to their relatively rapid metabolism and excretion by organisms. However, the potential for bioaccumulation should always be assessed on a case-by-case basis, considering the specific properties of the compound and the organisms .

Table 2: Physicochemical Properties Influencing Environmental Behavior of Related Phenoxyalkanoic Acids

| Compound | Water Solubility (mg/L at 25°C) | Log Koc (approximated) | Bioaccumulation Potential |

| MCPA | 825 | 2.1 - 2.7 | Low |

| MCPB | 48 nih.gov | 2.8 - 3.2 | Low wikipedia.org |

| Mecoprop (MCPP) | 620 | 1.8 - 2.5 | Low |

Note: Log Koc is the logarithm of the soil organic carbon-water (B12546825) partitioning coefficient, a measure of a chemical's tendency to be adsorbed by soil and sediment. A lower Log Koc value suggests higher mobility. The data presented is for related compounds and serves as an indicator.

Ecotoxicological Studies on Non-Target Organisms (focus on mechanisms, not specific toxicity levels)

While phenoxyalkanoic acids are designed to be toxic to specific plant species, they can also have effects on non-target organisms. Ecotoxicological research aims to understand the mechanisms through which these compounds exert their effects. For herbicides like phenoxyalkanoic acids, a primary mechanism of action in non-target plants is the disruption of normal growth processes by mimicking the action of plant hormones called auxins. herts.ac.uk

In other non-target organisms, such as aquatic life, the mechanisms of toxicity can be more varied. Exposure to herbicides can lead to a range of sublethal effects. Research into the biochemical mechanisms of pesticide toxicity in non-targeted biological systems is an active area of study. napier.ac.uk It is important to investigate not only the parent compound but also its degradation products, as these can sometimes be more toxic than the original molecule. nih.gov For example, the biotransformation of some herbicides can lead to the formation of substituted anilines, which have shown higher toxicity to certain bacteria than the parent compounds. nih.gov

Remediation Strategies for Environmental Contamination

In cases where soil and water have become contaminated with phenoxybutanoic acids, remediation strategies are necessary to mitigate environmental risk. A number of approaches are being explored, with a strong focus on biological methods. researchgate.netgoogle.com

Bioremediation involves the use of microorganisms to degrade contaminants. researchgate.net This can be enhanced through bioaugmentation, where specific microbial strains with a high capacity for degrading the target compound are introduced to the contaminated site. mdpi.com Another approach is biostimulation, which involves adding nutrients or other substances to the environment to stimulate the activity of the indigenous microbial populations that can degrade the contaminant. mdpi.com

Phytoremediation is a strategy that uses plants to remove, degrade, or contain environmental contaminants. google.com Some plants are capable of taking up organic pollutants from the soil and metabolizing them into less toxic substances. researchgate.net This can be a cost-effective and environmentally friendly remediation technique. google.com

Combined Approaches , such as combining phytoremediation with bioaugmentation, can lead to more effective and rapid removal of persistent organic pollutants from the soil. researchgate.net Other techniques like soil washing, which uses extracting agents to remove contaminants from soil, are also being investigated, with a focus on how to recover and reuse these agents to make the process more sustainable. researchgate.net For highly contaminated industrial sites, chemical oxidation methods using agents like hypochlorous acid have also been explored for the remediation of other organic pollutants. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Phenoxybutanoic Acid Analogs with Enhanced Specificity

The quest for highly selective therapeutic and agrochemical agents is a primary driver in chemical research. For phenoxybutanoic acids, the focus is on designing analogs that can interact with their biological targets with greater precision, thereby increasing efficacy and minimizing off-target effects.

Detailed research into the structure-activity relationships (SARs) of phenoxybutanoic acid derivatives is fundamental to this effort. nih.govmdpi.com By systematically modifying the core structure—the phenoxy ring, the butanoic acid chain, and the methyl groups—researchers can elucidate which parts of the molecule are critical for its activity. For instance, studies on related phenoxybutanoic acid derivatives have shown that the introduction of specific substituents, such as benzoheterocycles, can significantly enhance antagonistic activity against targets like the endothelin-1 (B181129) receptor. nih.gov

Computational modeling and molecular docking studies are becoming indispensable tools in this process. researchgate.netnih.gov These methods allow scientists to simulate how different analogs will bind to a target protein's active site. researchgate.net By analyzing these interactions, researchers can predict which modifications are most likely to improve binding affinity and selectivity before undertaking complex and costly synthesis. nih.gov This rational design approach accelerates the development of next-generation compounds with finely tuned properties. For example, a pharmacophore model was successfully used to merge two series of endothelin A (ETA) receptor antagonists into a single, more potent class of 4-phenoxybutanoic acid derivatives. nih.gov

Table 1: Examples of Phenoxybutanoic Acid Analogs and Their Investigated Activities

| Compound/Analog | Investigated Activity | Research Finding | Citation |

|---|---|---|---|

| Phenoxybutanoic acid derivatives with benzoheterocycles (e.g., 6e) | Selective ETA receptor antagonist | Showed significant antagonistic activity and was effective in relieving hypoxia-induced pulmonary arterial hypertension. | nih.gov |

| (R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid (12m) | Selective ETA receptor antagonist | Exhibited low-nanomolar binding to the ETA receptor with over 1000-fold selectivity over the ETB receptor. | nih.gov |

| Phenoxybutyric acid derivatives (e.g., A1 and A7) | 5α-reductase inhibitors | Exhibited moderate inhibitory activities against 5α-reductase. | nih.gov |

Application in Targeted Chemical Biology Probes